molecular formula C9H18N2O2 B2712032 4-Methoxy-N,N-dimethylpiperidine-1-carboxamide CAS No. 1602175-41-6

4-Methoxy-N,N-dimethylpiperidine-1-carboxamide

Cat. No.: B2712032
CAS No.: 1602175-41-6
M. Wt: 186.255
InChI Key: GQKOTVDQANHBPB-UHFFFAOYSA-N
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Description

4-Methoxy-N,N-dimethylpiperidine-1-carboxamide is a versatile small molecule scaffold used in various research and industrial applications. It is known for its unique chemical structure, which includes a piperidine ring substituted with a methoxy group and a dimethylcarboxamide group. This compound has a molecular weight of 186.25 g/mol and is often used as a building block in organic synthesis .

Scientific Research Applications

4-Methoxy-N,N-dimethylpiperidine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-N,N-dimethylpiperidine-1-carboxamide typically involves the reaction of 4-methoxypiperidine with dimethylcarbamoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial production may involve more rigorous purification methods to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N,N-dimethylpiperidine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Methoxy-N,N-dimethylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The methoxy and dimethylcarboxamide groups play a crucial role in its binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-N,N-dimethylpiperidine-1-carboxamide is unique due to the presence of both the methoxy and dimethylcarboxamide groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-methoxy-N,N-dimethylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-10(2)9(12)11-6-4-8(13-3)5-7-11/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQKOTVDQANHBPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1602175-41-6
Record name 4-methoxy-N,N-dimethylpiperidine-1-carboxamide
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